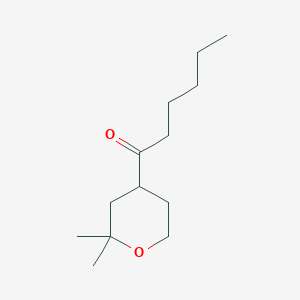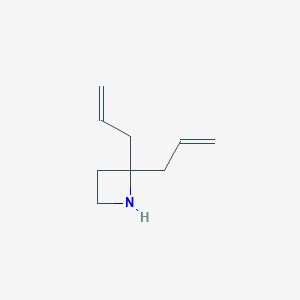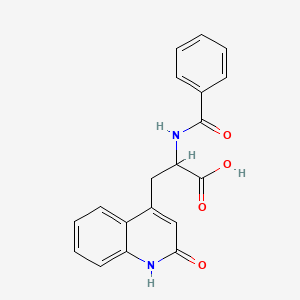
2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid
Vue d'ensemble
Description
2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is a synthetic compound with diverse applications in various fields of research and industry. It belongs to the class of quinuclidine derivatives and is widely used as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
Méthodes De Préparation
The synthesis of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid involves multiple steps. One common synthetic route includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .
Applications De Recherche Scientifique
2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as a modulator of mGluR5, which is involved in various neurological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and anxiety.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid involves its interaction with the metabotropic glutamate receptor subtype 5 (mGluR5). As a positive allosteric modulator, it enhances the receptor’s response to its natural ligand, glutamate. This modulation affects various signaling pathways in the brain, leading to potential therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
2-Benzamido-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride: This compound has a similar structure but differs in its functional groups and specific applications.
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but have different substituents and chemical properties.
The uniqueness of this compound lies in its specific functional groups and its role as a positive allosteric modulator of mGluR5, which distinguishes it from other quinoline derivatives.
Propriétés
IUPAC Name |
2-benzamido-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17-11-13(14-8-4-5-9-15(14)20-17)10-16(19(24)25)21-18(23)12-6-2-1-3-7-12/h1-9,11,16H,10H2,(H,20,22)(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXPRJVFLONKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC(=O)NC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3038702.png)
![2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B3038704.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene](/img/structure/B3038705.png)
![[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol](/img/structure/B3038707.png)

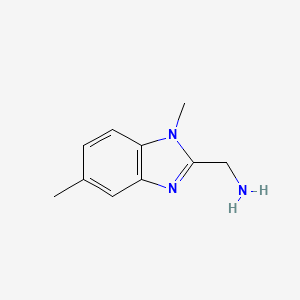
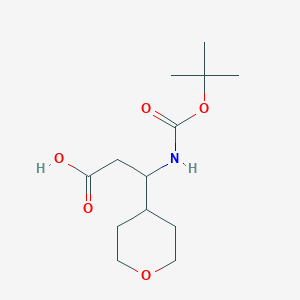
![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3038713.png)

